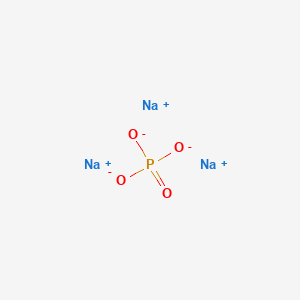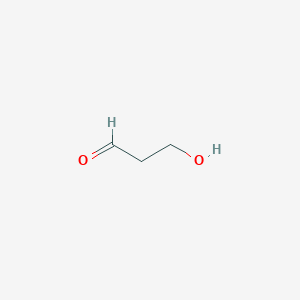
Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester" involves efficient and diastereoselective reactions. For instance, the synthesis of 2-(1,2-dithiolan-3-yl)acetic acid from Meldrum's acid, acrolein, and thioacetic acid showcases a simple and efficient method that could be analogous to the synthesis of related butanethioic acid esters (Chen & Lawton, 1997). Additionally, the lithium enolate aldol reactions of butane-2,3-diacetal desymmetrized glycolic acid further demonstrate the diastereoselective synthesis approach, leading to enantiopure anti-2,3-dihydroxy esters, which may offer insights into similar esterification processes (Dixon et al., 2001).
Molecular Structure Analysis
The molecular structure of esters and related compounds plays a crucial role in their chemical behavior and properties. The conformations of ester groups, especially in compounds carrying bulky alkyl groups, reveal the presence of specific conformers, which can significantly influence the compound's reactivity and interactions (Ōki & Nakanishi, 1970).
Chemical Reactions and Properties
Chemical reactions involving butanethioic acid esters and similar compounds can be highly selective and yield diverse products. For example, the free radical addition of butanethiol to vegetable oil double bonds results in sulfide-modified vegetable oils, indicating the potential reactivity of butanethioic acid esters in similar radical-initiated processes (Bantchev et al., 2009). Additionally, the regioselective synthesis of isopropylthio and phenylthio succinic acid esters through Michael additions and alcoholysis further exemplifies the diverse chemical reactivity of ester compounds (Xu et al., 2000).
Physical Properties Analysis
The physical properties of butanethioic acid esters and related compounds, such as their thermal properties, are crucial for their application in various fields. Novel aliphatic poly(ester−amide)s with a periodic sequential structure, including ester and amide groups, show that the melting temperatures and crystalline structure can be significantly influenced by the monomeric structure and sequential length of ester units (Tetsuka et al., 2006).
Aplicaciones Científicas De Investigación
1. Material Science Applications
In material science, "Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester" and its analogs are explored for modifying the properties of materials. For instance, the free radical addition of butanethiol to vegetable oil double bonds has been studied to produce sulfide-modified vegetable oils (SMVO). This process involves ultraviolet-initiated thiol-ene reactions with canola and corn oils, demonstrating the potential for creating new materials with modified properties through the introduction of sulfur-containing groups (Bantchev et al., 2009).
2. Analytical Chemistry Applications
In analytical chemistry, the synthesis and characterization of compounds related to "Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester" are crucial for developing new analytical methods. For example, a direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils was developed. This method allows for the determination and quantification of harmful esters in food products, showcasing the importance of such compounds in ensuring food safety (Yamazaki et al., 2013).
3. Organic Synthesis Applications
The role of "Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester" extends into organic synthesis, where it serves as a precursor or intermediate in the synthesis of complex molecules. A novel approach to soluble polystyrenes functionalized by tri-n-butyltin carboxylates involved the use of methyl esters of ω-(para styryl)alkanoic acids. This method demonstrates the versatility of esters in the synthesis of functionalized polymers, which have potential applications in various fields, including materials science (Dalil et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
S-butan-2-yl 3-methylbutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-5-8(4)11-9(10)6-7(2)3/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAVHZCNCJTJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862941 | |
| Record name | Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester | |
CAS RN |
2432-91-9 | |
| Record name | S-(1-Methylpropyl) 3-methylbutanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-butyl 3-methylbutanethioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)
